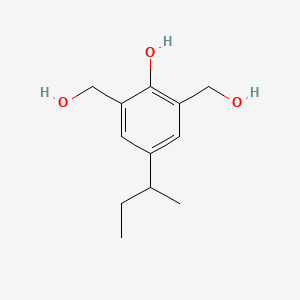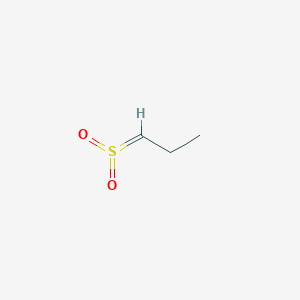
1-(Dioxo-lambda~6~-sulfanylidene)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dioxo-lambda~6~-sulfanylidene)propane is a chemical compound with the molecular formula C3H6O2S It is characterized by the presence of a sulfur atom double-bonded to an oxygen atom and a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dioxo-lambda~6~-sulfanylidene)propane can be achieved through several methods. One common approach involves the reaction of propane with sulfur dioxide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(Dioxo-lambda~6~-sulfanylidene)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized sulfur species.
Reduction: Reduction reactions can convert the compound into sulfides or other reduced sulfur compounds.
Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
1-(Dioxo-lambda~6~-sulfanylidene)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Dioxo-lambda~6~-sulfanylidene)propane involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modulate various biochemical pathways. Its effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
1-(Dioxo-lambda~6~-sulfanylidene)methanamine: This compound has a similar sulfur-oxygen structure but with a different carbon backbone.
(Dioxido-lambda~6~-sulfanylidene)(dioxo)cobalt hydrate: This compound contains a similar sulfur-oxygen moiety but is complexed with cobalt.
Uniqueness
1-(Dioxo-lambda~6~-sulfanylidene)propane is unique due to its specific molecular structure and the presence of a propane backbone. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
54683-40-8 |
|---|---|
Fórmula molecular |
C3H6O2S |
Peso molecular |
106.15 g/mol |
Nombre IUPAC |
1-sulfonylpropane |
InChI |
InChI=1S/C3H6O2S/c1-2-3-6(4)5/h3H,2H2,1H3 |
Clave InChI |
YPOYIZHONBLRQE-UHFFFAOYSA-N |
SMILES canónico |
CCC=S(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



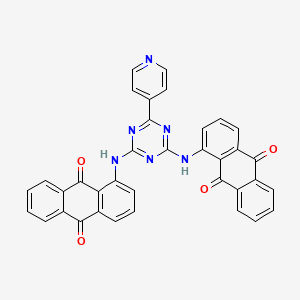
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)

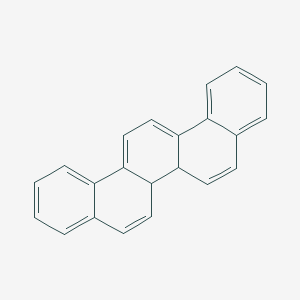
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
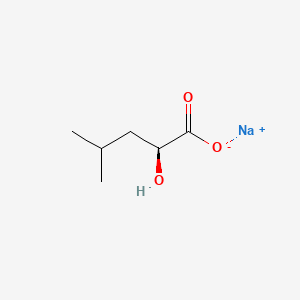
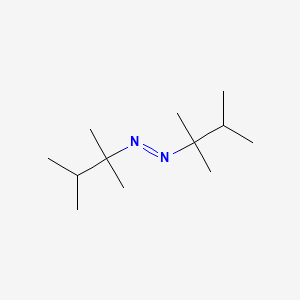
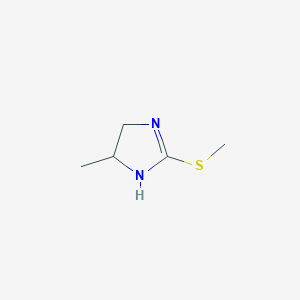
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)

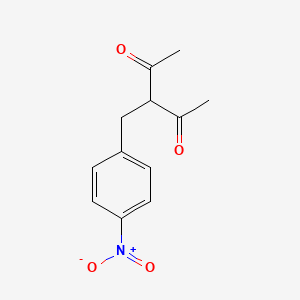
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
